REACTION_CXSMILES
|
[CH:1]([CH:9]([CH2:13][C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(C1CC(=O)OC1=O)=CCCCCCC.[OH-].[Na+:33]>>[CH:1]([CH:9]([CH2:13][C:14]([O-:16])=[O:15])[C:10]([O-:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+:33].[Na+:33] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CCCCCCC)C1C(=O)OC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
octenylsuccinic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CCCCCCC)C(C(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCCC)C(C(=O)[O-])CC(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |